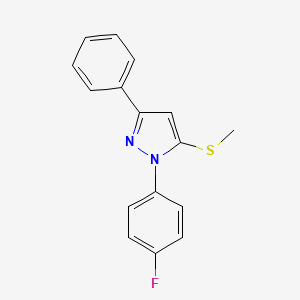
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methylthio group at position 5, and a phenyl group at position 3. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and palladium catalysts are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylthio groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole can be compared with other similar compounds such as:
1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)urea: This compound has a similar fluorophenyl and methylthio substitution pattern but differs in the core structure.
(4-Fluorophenyl)(2-(methylthio)phenyl)methanol: This compound also contains fluorophenyl and methylthio groups but has a different functional group arrangement.
Unique Features: The unique combination of substituents in this compound imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN3S with a molecular weight of approximately 273.35 g/mol. The structure includes a pyrazole ring substituted with a fluorophenyl group and a methylthio moiety, contributing to its unique biological profile.
Research indicates that compounds in the pyrazole class, including this compound, exhibit various mechanisms of action:
- Antiviral Activity : Pyrazole derivatives have shown significant antiviral properties. For instance, related compounds have been demonstrated to inhibit replication of viruses such as hepatitis C and HIV through mechanisms involving cyclooxygenase-2 suppression and reverse transcriptase inhibition .
- Anticancer Properties : The compound has potential as an antileukemia agent, with studies showing that certain analogs can induce apoptosis in cancer cells . The presence of the fluorine atom enhances the compound's lipophilicity, which may improve cell membrane permeability and bioavailability.
Biological Activity Summary
Case Studies
- Antiviral Efficacy : A study conducted by Ndungu et al. (2024) highlighted the efficacy of pyrazole derivatives against measles virus (MeV), with an EC50 value indicating potent antiviral activity at low concentrations. This suggests that this compound could be optimized for similar antiviral applications .
- Anticancer Activity : In a lead optimization study focusing on antileukemia agents, compounds structurally related to this compound were synthesized and evaluated for their biological activity. Results indicated significant cytotoxic effects on leukemia cell lines, suggesting a promising avenue for further research .
Properties
CAS No. |
871110-08-6 |
|---|---|
Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyl-3-phenylpyrazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)18-19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
InChI Key |
WVKXVQHSTYRTPP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















